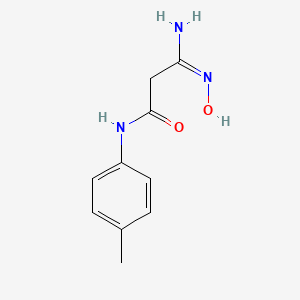
(3E)-3-amino-3-hydroxyimino-N-(4-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-amino-3-hydroxyimino-N-(4-methylphenyl)propanamide is a chemical compound with a unique structure that includes an amino group, a hydroxyimino group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-amino-3-hydroxyimino-N-(4-methylphenyl)propanamide typically involves the reaction of 4-methylphenylamine with a suitable precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, which are then converted to the final product through additional reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications. The production process is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-amino-3-hydroxyimino-N-(4-methylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The amino and hydroxyimino groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides, while reduction can produce amines
Scientific Research Applications
(3E)-3-amino-3-hydroxyimino-N-(4-methylphenyl)propanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3E)-3-amino-3-hydroxyimino-N-(4-methylphenyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino and hydroxyimino derivatives of propanamide, such as:
- (3E)-3-amino-3-hydroxyimino-N-phenylpropanamide
- (3E)-3-amino-3-hydroxyimino-N-(4-chlorophenyl)propanamide
Uniqueness
(3E)-3-amino-3-hydroxyimino-N-(4-methylphenyl)propanamide is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(3E)-3-amino-3-hydroxyimino-N-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C10H13N3O2/c1-7-2-4-8(5-3-7)12-10(14)6-9(11)13-15/h2-5,15H,6H2,1H3,(H2,11,13)(H,12,14) |
InChI Key |
UFIVRVJPTARXGK-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C/C(=N\O)/N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


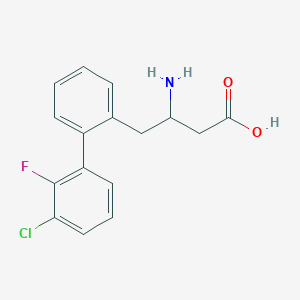

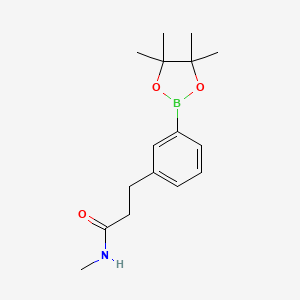
![Piperidin-1-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B15339998.png)

![4,4-Difluoro-3'-methyl-5'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B15340013.png)
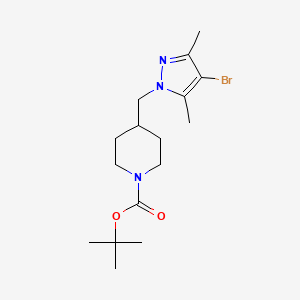
![(1R,3aR,4aR,6R,8aR,9S,9aS)-6-(ethoxycarbonylamino)-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-9-carboxylic acid](/img/structure/B15340023.png)

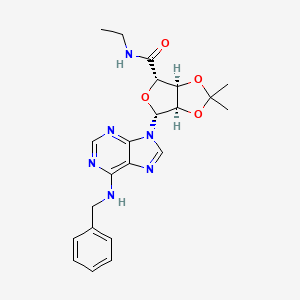
![1,3-Bis(1,1-dimethylethyl) 2-[6-chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinyl]imidodicarbonate](/img/structure/B15340036.png)
![2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-phenylpropanoic acid](/img/structure/B15340042.png)
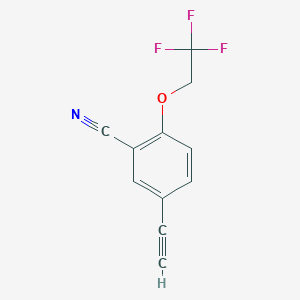
![N-{[4-(propan-2-yl)phenyl]methyl}azetidin-3-amine](/img/structure/B15340061.png)
